4-Hydroxy-2-isopropylbenzaldehyde
Overview
Description
4-Hydroxy-2-isopropylbenzaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of benzaldehyde, featuring a hydroxyl group and an isopropyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-isopropylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of phenol with chloroform in the presence of a base, followed by hydrolysis of the resulting intermediate . Another method includes the Friedel-Crafts alkylation of benzaldehyde with isopropyl chloride, followed by oxidation to introduce the hydroxyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process typically includes the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxy-2-isopropylbenzoic acid
Reduction: 4-Hydroxy-2-isopropylbenzyl alcohol
Substitution: Various ethers and esters depending on the substituent introduced.
Scientific Research Applications
4-Hydroxy-2-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-isopropylbenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Isopropylbenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxybenzaldehyde: Lacks the isopropyl group, which affects its solubility and reactivity.
2-Hydroxy-4-isopropylbenzaldehyde: An isomer with different positioning of the hydroxyl and isopropyl groups, leading to different chemical properties.
Uniqueness
4-Hydroxy-2-isopropylbenzaldehyde is unique due to the presence of both hydroxyl and isopropyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
4-hydroxy-2-propan-2-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)10-5-9(12)4-3-8(10)6-11/h3-7,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAUHSFUZOOBGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626569 | |
Record name | 4-Hydroxy-2-(propan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181035-58-5 | |
Record name | 4-Hydroxy-2-(propan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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